molecular formula C22H27ClN2O4S B3702615 N-(3-chloro-4-methoxyphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-(3-chloro-4-methoxyphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3702615
M. Wt: 451.0 g/mol
InChI Key: ZSZGVXGJUHLWQA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic molecule that contains several functional groups. It has a glycinamide core, which is a derivative of the amino acid glycine. Attached to this core are three aromatic rings: a 3-chloro-4-methoxyphenyl group, a cyclohexyl group, and a 4-methylphenylsulfonyl group.

Preparation Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves multiple steps, each introducing a different functional groupThe reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired bonds.

Chemical Reactions Analysis

N-(3-chloro-4-methoxyphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions depending on the conditions and reagents present. The aromatic rings can potentially undergo electrophilic aromatic substitution reactions, while the amide group can participate in hydrolysis or condensation reactions. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reaction conditions.

Scientific Research Applications

This compound has potential applications in various fields of scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties, such as its ability to interact with specific biological targets. In industry, it could be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methoxyphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide exerts its effects involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to certain proteins or enzymes, potentially inhibiting or activating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is studied.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be compared with other similar compounds, such as N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide and N-(3-chloro-4-methoxyphenyl)-N~2~-(3-nitrophenyl)glycinamide. These compounds share similar structural features but differ in their specific functional groups, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its combination of functional groups, which may confer distinct properties and applications .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4S/c1-16-8-11-19(12-9-16)30(27,28)25(18-6-4-3-5-7-18)15-22(26)24-17-10-13-21(29-2)20(23)14-17/h8-14,18H,3-7,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZGVXGJUHLWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)OC)Cl)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-methoxyphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N-(3-chloro-4-methoxyphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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